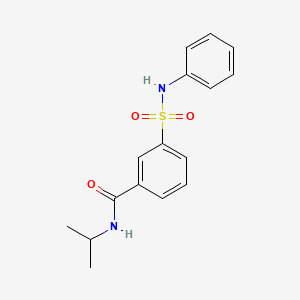![molecular formula C16H25N3O3S B4463032 2-methyl-3-[methyl(methylsulfonyl)amino]-N-(1-methyl-4-piperidinyl)benzamide](/img/structure/B4463032.png)
2-methyl-3-[methyl(methylsulfonyl)amino]-N-(1-methyl-4-piperidinyl)benzamide
Vue d'ensemble
Description
2-methyl-3-[methyl(methylsulfonyl)amino]-N-(1-methyl-4-piperidinyl)benzamide, also known as TAK-659, is a small molecule inhibitor that has been extensively researched for its potential therapeutic applications. TAK-659 belongs to the class of compounds known as kinase inhibitors, which are known for their ability to target specific enzymes involved in various cellular processes.
Mécanisme D'action
2-methyl-3-[methyl(methylsulfonyl)amino]-N-(1-methyl-4-piperidinyl)benzamide exerts its effects by selectively inhibiting the activity of BTK and other kinases involved in B-cell receptor signaling. This leads to the inhibition of downstream signaling pathways and ultimately results in the induction of apoptosis in B-cells.
Biochemical and Physiological Effects:
2-methyl-3-[methyl(methylsulfonyl)amino]-N-(1-methyl-4-piperidinyl)benzamide has been shown to have potent antitumor activity in preclinical models of B-cell malignancies, including chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL). In addition to its antitumor effects, 2-methyl-3-[methyl(methylsulfonyl)amino]-N-(1-methyl-4-piperidinyl)benzamide has also been shown to have immunomodulatory effects, including the inhibition of cytokine production and the modulation of T-cell function.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 2-methyl-3-[methyl(methylsulfonyl)amino]-N-(1-methyl-4-piperidinyl)benzamide is its high selectivity and potency against BTK and other kinases involved in B-cell receptor signaling. This makes it an attractive target for the development of novel therapeutics for B-cell malignancies. However, one of the limitations of 2-methyl-3-[methyl(methylsulfonyl)amino]-N-(1-methyl-4-piperidinyl)benzamide is its potential for off-target effects, which can lead to unwanted toxicity and adverse effects.
Orientations Futures
There are several potential future directions for the research and development of 2-methyl-3-[methyl(methylsulfonyl)amino]-N-(1-methyl-4-piperidinyl)benzamide. One area of interest is the development of combination therapies that target multiple pathways involved in B-cell malignancies. Another area of interest is the development of 2-methyl-3-[methyl(methylsulfonyl)amino]-N-(1-methyl-4-piperidinyl)benzamide analogs with improved pharmacokinetic and pharmacodynamic properties. Additionally, further research is needed to better understand the potential immunomodulatory effects of 2-methyl-3-[methyl(methylsulfonyl)amino]-N-(1-methyl-4-piperidinyl)benzamide and its potential applications in autoimmune disorders.
Applications De Recherche Scientifique
2-methyl-3-[methyl(methylsulfonyl)amino]-N-(1-methyl-4-piperidinyl)benzamide has been extensively researched for its potential therapeutic applications in various diseases, including cancer and autoimmune disorders. Preclinical studies have shown that 2-methyl-3-[methyl(methylsulfonyl)amino]-N-(1-methyl-4-piperidinyl)benzamide has potent inhibitory activity against several kinases, including Bruton's tyrosine kinase (BTK), which is a key mediator of B-cell receptor signaling and has been implicated in the pathogenesis of various B-cell malignancies.
Propriétés
IUPAC Name |
2-methyl-3-[methyl(methylsulfonyl)amino]-N-(1-methylpiperidin-4-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25N3O3S/c1-12-14(6-5-7-15(12)19(3)23(4,21)22)16(20)17-13-8-10-18(2)11-9-13/h5-7,13H,8-11H2,1-4H3,(H,17,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOMXFAZSCPRGDJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1N(C)S(=O)(=O)C)C(=O)NC2CCN(CC2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-{2-[(2-furylmethyl)thio]ethyl}-1-(methylsulfonyl)-4-piperidinecarboxamide](/img/structure/B4462949.png)
![6,8-dimethyl-4-({4-[2-(2-pyridinyl)ethyl]-1-piperazinyl}methyl)-2H-chromen-2-one](/img/structure/B4462959.png)
![N~1~-(1-methyl-4-piperidinyl)-N~2~-(methylsulfonyl)-N~2~-[3-(trifluoromethyl)phenyl]glycinamide](/img/structure/B4462973.png)


![5-(2-furyl)-N-[2-(4-morpholinyl)ethyl]-3-isoxazolecarboxamide](/img/structure/B4462988.png)
![2-[(5-chloro-2-methylphenyl)(methylsulfonyl)amino]-N-methylbutanamide](/img/structure/B4463002.png)
![5-{1-[(3,4-dimethoxyphenyl)sulfonyl]-2-pyrrolidinyl}-3-ethylisoxazole](/img/structure/B4463005.png)
![5-{1-[(4-bromophenyl)sulfonyl]-2-pyrrolidinyl}-3-methylisoxazole](/img/structure/B4463009.png)
![N-(tert-butyl)-3-[methyl(methylsulfonyl)amino]benzamide](/img/structure/B4463015.png)
![N-[3-(3,5-dimethyl-1-piperidinyl)propyl]-4-ethoxybenzamide](/img/structure/B4463031.png)
![2-[4-(2-ethyl-6-methylthieno[2,3-d]pyrimidin-4-yl)-1-piperazinyl]ethanol](/img/structure/B4463046.png)
![6-(2-ethoxyphenyl)-3-(4-morpholinylmethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B4463047.png)
